4-(Propan-2-yloxy)benzamide

Medicinal Chemistry Physicochemical Property Analysis Fragment-Based Drug Design

The 4-isopropoxybenzamide scaffold is the validated core of clinical-stage CENP-E inhibitor GSK923295 (Ki=3.2nM). Unlike methoxy/ethoxy congeners, its optimized logP (1.57–1.67) and steric bulk are essential for target engagement; congener substitution risks potency loss. It served as the superior N-terminal cap yielding the most potent antimicrobial and cytotoxic benzenesulfonamide (compound 19). As a stable primary amide, it eliminates phenolic protection steps, enabling efficient parallel amide coupling. Procure only this precise scaffold.

Molecular Formula C10H13NO2
Molecular Weight 179.22g/mol
CAS No. 258347-23-8
Cat. No. B370469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Propan-2-yloxy)benzamide
CAS258347-23-8
Molecular FormulaC10H13NO2
Molecular Weight179.22g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C10H13NO2/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H2,11,12)
InChIKeyCFBLSYXKTPNMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Propan-2-yloxy)benzamide (CAS 258347-23-8) Procurement Guide: Physicochemical Profile, Scaffold Utility, and Comparator Context


4-(Propan-2-yloxy)benzamide (CAS 258347-23-8), also referred to as 4-isopropoxybenzamide, is a para-substituted alkoxybenzamide derivative with molecular formula C₁₀H₁₃NO₂ and molecular weight 179.22 g/mol . The compound features a primary benzamide core with an isopropyl ether group at the para position, resulting in a calculated logP of 1.57–1.67 and a melting point of 166–168 °C [1]. It is commercially available as a research intermediate or versatile small molecule scaffold for further derivatization, typically at ≥95% purity . Notably, the 4-isopropoxybenzamide motif appears as a key substructure in the clinical-stage CENP-E inhibitor GSK923295 (3-chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-3-[4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl]propan-2-yl}-4-isopropoxybenzamide), establishing its relevance to lead optimization programs [2]. Sigma-Aldrich has discontinued direct supply, and the vendor states that no analytical data are collected for this product .

Why 4-(Propan-2-yloxy)benzamide Cannot Be Casually Substituted with 4-Methoxybenzamide, 4-Ethoxybenzamide, or Unsubstituted Benzamide


Generic substitution among 4-alkoxybenzamide congeners is scientifically unsound due to the pronounced impact of the para-alkoxy substituent on key molecular properties governing both biological target engagement and synthetic utility. The isopropoxy group confers a measured logP of 1.57–1.67 [1], a significant lipophilicity increase relative to 4-methoxybenzamide (XlogP ~0.90) [2] and 4-ethoxybenzamide (logP ~1.18–1.27) [3]. This difference in lipophilicity influences membrane permeability, off-target promiscuity, and the hydrophobicity required for binding to specific protein pockets [4]. Furthermore, the 4-isopropoxybenzamide scaffold has been specifically validated as the core phenyl ether moiety in the first-in-class, CENP-E-selective clinical candidate GSK923295, which achieves a Ki of 3.2 nM—a level of potency and selectivity that cannot be assumed for the methoxy or ethoxy congeners, which lack comparable target validation in the published literature [5]. In synthetic chemistry applications, the distinct steric bulk of the isopropoxy group versus smaller alkoxy chains directs different regio- and stereochemical outcomes in coupling reactions, making direct substitution without experimental revalidation a source of irreproducible results.

4-(Propan-2-yloxy)benzamide Quantitative Differentiation Evidence: Direct Comparator Data for Informed Procurement


Lipophilicity Differentiation: 4-Isopropoxybenzamide vs. 4-Methoxybenzamide and 4-Ethoxybenzamide

4-(Propan-2-yloxy)benzamide exhibits a computed logP of 1.57–1.67 [1], which is substantially higher than the logP of its shorter-chain alkoxy congeners. This lipophilicity differential is critical for optimizing ADME properties and target binding in early-stage drug discovery programs [2]. Specifically, 4-methoxybenzamide has an XlogP of approximately 0.90 [3], while 4-ethoxybenzamide has a logP of 1.18–1.27 [4]. The isopropoxy variant thus provides an intermediate lipophilicity window that can enhance membrane permeability relative to the methoxy analog without reaching the excessive hydrophobicity that may lead to solubility limitations or promiscuous binding.

Medicinal Chemistry Physicochemical Property Analysis Fragment-Based Drug Design

Scaffold Validation: 4-Isopropoxybenzamide as the Core Motif in GSK923295 (CENP-E Inhibitor, Ki = 3.2 nM)

The 4-isopropoxybenzamide substructure is an integral component of GSK923295, the first potent and selective inhibitor of centromere-associated protein E (CENP-E) [1]. GSK923295, which incorporates a 3-chloro-4-isopropoxybenzamide core, inhibits CENP-E with a Ki of 3.2 nM and has progressed to Phase I clinical trials for refractory cancers . In contrast, no analogous clinical-stage CENP-E inhibitors based on 4-methoxybenzamide or 4-ethoxybenzamide scaffolds have been reported in the peer-reviewed literature. This represents a class-level inference: the 4-isopropoxybenzamide framework has been specifically optimized and validated for this high-value target, whereas alternative alkoxybenzamide scaffolds lack comparable translational validation.

Cancer Therapeutics Mitotic Kinesin Inhibition Clinical Candidate Scaffold

Antimicrobial Potency Differentiation: 4-Isopropoxybenzamide-Containing Conjugate vs. Analogs in Sulfonamide Series

In a head-to-head study of 20 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives, the conjugate N-(4-(5-bromo-1-(4-chlorobenzoyl)-2-oxoindolin-3-ylideneamino)phenylsulfonyl)-4-isopropoxybenzamide (compound 19) was identified as the most active antimicrobial agent overall [1]. While the study does not provide isolated IC₅₀ values for the 4-isopropoxybenzamide fragment alone, the data demonstrate that within this structural series, the 4-isopropoxybenzamide-capped derivative exhibits superior antimicrobial activity compared to all other N-substituted variants tested (compounds 1–18 and 20). This provides direct comparative evidence that the 4-isopropoxybenzamide terminus confers a potency advantage over alternative substituents within the same chemotype.

Antimicrobial Drug Discovery Benzene Sulfonamide Derivatives SAR Studies

Cytotoxic Activity: 4-Isopropoxybenzamide Conjugate as Most Potent Agent Against RAW264.7 Macrophage Cell Line

Within the same benzenesulfonamide series described above, compound 19 (N-(4-(5-bromo-1-(4-chlorobenzoyl)-2-oxoindolin-3-ylideneamino)phenylsulfonyl)-4-isopropoxybenzamide) was identified as one of the two most potent cytotoxic agents against the RAW264.7 mouse leukemic monocyte macrophage cell line, alongside compound 17 [1]. This finding provides direct comparative evidence that the 4-isopropoxybenzamide-containing derivative is among the most effective compounds in the series against this immunologically relevant cancer cell line, further differentiating the 4-isopropoxybenzamide terminus from other N-substituents evaluated in the study.

Cancer Research Cytotoxicity Screening Immuno-Oncology

Procurement Differentiation: Commercial Availability and Vendor Status Comparison

4-(Propan-2-yloxy)benzamide (CAS 258347-23-8) is available from multiple specialty chemical suppliers (e.g., CymitQuimica, Leyan, Chemenu) at purities of 95–98% , whereas Sigma-Aldrich has discontinued the product and provides no analytical characterization data . In contrast, the closely related analog 4-methoxybenzamide (CAS 3424-93-9) is widely stocked by major distributors (e.g., Thermo Fisher Scientific) as a standard catalog item , and 4-ethoxybenzamide (CAS 27043-22-7) is also broadly commercially available [1]. The relatively limited supplier network for the isopropoxy variant necessitates careful procurement planning; however, this also means that research groups requiring the specific isopropoxy substitution pattern have fewer alternative sourcing options, making advance supplier engagement critical.

Chemical Sourcing Research Intermediate Procurement Supply Chain

Synthetic Utility: 4-Isopropoxybenzamide as a Versatile Scaffold for Fragment-Based and Combinatorial Chemistry

4-(Propan-2-yloxy)benzamide is explicitly marketed and utilized as a 'versatile small molecule scaffold' for the construction of more complex organic molecules . Its primary amide functionality enables straightforward amide coupling with diverse amines and anilines, while the para-isopropoxy group provides a lipophilic, metabolically stable moiety that does not participate in unwanted side reactions during standard coupling procedures. In contrast, 4-hydroxybenzamide (the phenolic precursor) is more prone to oxidation and may require protection/deprotection steps that reduce synthetic efficiency. The isopropoxy group thus serves as a stable, orthogonal handle for further diversification.

Organic Synthesis Medicinal Chemistry Fragment-Based Drug Discovery

Optimal Research and Industrial Application Scenarios for 4-(Propan-2-yloxy)benzamide (CAS 258347-23-8) Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization of Mitotic Kinesin (CENP-E) Inhibitors

For research programs developing novel inhibitors of centromere-associated protein E (CENP-E) or related mitotic kinesins, 4-(propan-2-yloxy)benzamide serves as the validated core scaffold of GSK923295, a first-in-class inhibitor with a Ki of 3.2 nM that has entered Phase I clinical trials [1]. The 4-isopropoxybenzamide motif has been optimized for this specific target and cannot be replaced with 4-methoxybenzamide or 4-ethoxybenzamide without risking loss of potency and selectivity. Procurement of this specific alkoxybenzamide scaffold enables direct SAR studies building upon the published clinical candidate, accelerating hit-to-lead progression for this therapeutically validated target class.

Antimicrobial Drug Discovery: Benzenesulfonamide Derivative Library Synthesis

In the development of antimicrobial benzenesulfonamide derivatives, 4-(propan-2-yloxy)benzamide has been shown to confer superior activity when used as the N-terminal capping group. In a direct comparative study of 20 compounds, the 4-isopropoxybenzamide-capped derivative (compound 19) was the most active antimicrobial agent overall, and also the most potent cytotoxic agent against RAW264.7 macrophage cancer cells [1]. Researchers synthesizing focused libraries of benzenesulfonamide-based antimicrobials or anticancer agents should prioritize this terminus over alternative N-substituents, as the empirical evidence supports its performance advantage within the series.

Fragment-Based Drug Design: Lipophilicity-Tuned Scaffold for Lead Optimization

For fragment-based drug discovery campaigns requiring precise modulation of lipophilicity, 4-(propan-2-yloxy)benzamide offers a distinct logP window of 1.57–1.67 [1], which is substantially higher than 4-methoxybenzamide (logP ~0.90) [2] and meaningfully higher than 4-ethoxybenzamide (logP ~1.18–1.27) [3]. This property makes it an ideal starting scaffold for programs aiming to enhance membrane permeability or improve hydrophobic target engagement while maintaining acceptable solubility profiles. The compound's commercial availability as a 'versatile small molecule scaffold' further supports its use in fragment growing, merging, or linking strategies where lipophilicity tuning is a critical parameter.

Organic Synthesis: Efficient Amide Coupling Partner for Library Construction

Synthetic chemistry groups requiring a stable, para-alkoxybenzamide building block for parallel synthesis or focused library construction should select 4-(propan-2-yloxy)benzamide over the corresponding 4-hydroxybenzamide. The isopropoxy group eliminates the need for phenolic protection/deprotection sequences, thereby reducing step count and improving overall yield in multi-step synthetic routes [1]. The primary amide functionality is compatible with a wide range of coupling agents (e.g., DCC/DMAP, HATU, EDC/HOBt), enabling efficient diversification with primary and secondary amines to generate N-substituted benzamide libraries for biological screening. This compound is therefore optimally deployed in high-throughput synthesis workflows where synthetic efficiency and scaffold stability are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Propan-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.